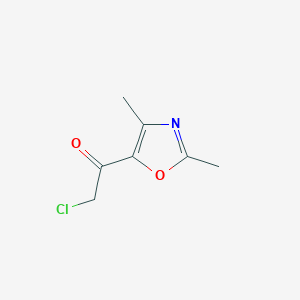

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

CAS No.: 1512604-21-5

Cat. No.: VC3028854

Molecular Formula: C7H8ClNO2

Molecular Weight: 173.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1512604-21-5 |

|---|---|

| Molecular Formula | C7H8ClNO2 |

| Molecular Weight | 173.6 g/mol |

| IUPAC Name | 2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone |

| Standard InChI | InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 |

| Standard InChI Key | WTWSJUPQIVNLHS-UHFFFAOYSA-N |

| SMILES | CC1=C(OC(=N1)C)C(=O)CCl |

| Canonical SMILES | CC1=C(OC(=N1)C)C(=O)CCl |

Introduction

Structural Chemistry and Identification

Molecular Identity and Basic Properties

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is classified as a heterocyclic organic compound featuring an oxazole ring system with dimethyl substituents. The compound's official IUPAC name is 2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone, which precisely describes its structural components and configuration . It has been assigned the unique Chemical Abstracts Service (CAS) registry number 1512604-21-5, which serves as its primary identifier in chemical databases and literature . The molecular formula of this compound is C7H8ClNO2, corresponding to a precise molecular weight of 173.6 g/mol, which places it in the category of low molecular weight organic compounds suitable for various synthetic applications . The compound's structure can be represented using standard chemical notation systems such as InChI (InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3) and SMILES (CC1=C(OC(=N1)C)C(=O)CCl), which enable its digital representation in chemical databases and computational chemistry applications .

Structural Features and Configuration

The molecular architecture of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one comprises several distinctive structural elements that contribute to its chemical behavior and potential applications. The central oxazole ring forms a five-membered heterocyclic system containing both oxygen and nitrogen atoms in a 1,3-arrangement, creating a planar aromatic structure with distinctive electronic properties. This oxazole core bears two methyl substituents at positions 2 and 4, which modify its electronic distribution and steric environment . The compound's reactive functionality resides in the chloroacetone moiety attached at position 5 of the oxazole ring, featuring a carbonyl group directly connected to the heterocycle and a terminal chloromethyl group. This structural arrangement creates an electron-deficient carbon adjacent to the chlorine atom, making it susceptible to nucleophilic substitution reactions that can facilitate diverse synthetic transformations. The structure can be visualized in both two-dimensional and three-dimensional representations, which are valuable for computational modeling studies and understanding its potential interactions with biological targets or other chemical entities.

Comparative Structural Analysis

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one belongs to a broader family of substituted oxazoles with acyl functional groups. When compared with its structural analogs, several important similarities and differences emerge that influence their respective chemical behaviors. The compound 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1218764-94-3) represents a close analog where the chlorine atom is replaced by bromine, resulting in a higher molecular weight of 218.05 g/mol and potentially different reactivity in substitution reactions, given that bromide is generally a better leaving group than chloride . Another related compound is 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 23012-25-1), which lacks the halogen substituent altogether, simplifying the structure to a basic acetyl group attached to the dimethyloxazole core . A third structural variant, 2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one (CAS: 1537335-29-7), features a different heterocyclic system (1,2-oxazole rather than 1,3-oxazole) with altered electronic properties and a single methyl substituent, resulting in a lower molecular weight of 159.57 g/mol . These structural relationships provide valuable insights for structure-activity studies and synthetic planning in research applications.

Physical and Chemical Properties

Chemical Reactivity Profile

The chemical reactivity of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is primarily dictated by its two main functional components: the oxazole heterocycle and the chloroacetyl group. The oxazole ring, with its aromatic character, contributes to the compound's stability while also providing sites for potential electrophilic substitution reactions under specialized conditions. The nitrogen atom in the oxazole ring possesses a lone pair of electrons that can participate in coordination with metals or engage in hydrogen bonding interactions. The most reactive site in the molecule is undoubtedly the chloromethyl carbon adjacent to the carbonyl group, which is susceptible to nucleophilic substitution reactions (SN2) with various nucleophiles including amines, thiols, alcohols, and carboxylates. These substitution reactions can proceed under mild conditions to generate diverse derivatives while preserving the oxazole-carbonyl linkage. The carbonyl group itself can participate in typical ketone reactions such as reduction to alcohols, condensation with amines to form imines, or addition reactions with organometallic reagents. Under more forcing conditions, hydrolysis of the oxazole ring is possible, particularly in strong acidic or basic environments, which could lead to ring-opening products.

Spectroscopic and Analytical Properties

The spectroscopic profile of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one provides valuable data for its identification, characterization, and purity assessment in research contexts. In proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, the compound would exhibit characteristic signals for the two methyl groups attached to the oxazole ring, typically appearing as singlets in the region of 2.0-2.5 ppm. The methylene protons adjacent to the chlorine atom would produce a singlet around 4.5-4.8 ppm, with the exact chemical shift influenced by solvent effects and concentration. Carbon-13 NMR (13C NMR) would reveal distinctive signals for the carbonyl carbon (approximately 185-195 ppm), the quaternary carbons of the oxazole ring (150-165 ppm), and the chloromethyl carbon (around 40-45 ppm). Infrared spectroscopy would show characteristic absorption bands for the carbonyl stretch (approximately 1680-1700 cm-1), C=N stretching of the oxazole ring (1580-1620 cm-1), and C-Cl stretching (700-800 cm-1). Mass spectrometry would reveal a molecular ion peak at m/z 173/175 with the characteristic isotope pattern of chlorine-containing compounds, along with fragment ions resulting from the loss of chlorine or cleavage at the carbonyl group. These spectroscopic signatures collectively provide a comprehensive analytical profile for confirming the compound's identity and assessing its purity in research applications.

Synthesis and Production Methods

General Synthetic Approaches

Research Applications and Significance

Role in Synthetic Chemistry

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one serves as a versatile building block in synthetic organic chemistry, primarily due to its reactive chloroacetyl functionality combined with the stable oxazole heterocycle. The compound's most significant utility lies in its ability to participate in nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles to create new carbon-heteroatom bonds. This reactivity pattern enables the synthesis of diverse derivatives containing nitrogen, oxygen, sulfur, or phosphorus linkages, essentially using the dimethyloxazole portion as a scaffold for molecular diversification. In multi-step synthetic sequences, this compound can serve as an intermediate for constructing more complex heterocyclic systems through cyclization reactions involving the reactive chloromethyl group. The oxazole ring itself provides opportunities for further functionalization through directed metalation chemistry or cross-coupling reactions when appropriate precursors are employed. Additionally, the carbonyl group offers a handle for transformations such as reductions, condensations, or nucleophilic additions, further expanding the range of accessible structural motifs. These characteristics collectively position 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one as a valuable synthon in the preparation of libraries of compounds for structure-activity relationship studies and the development of novel molecular entities with potential applications in medicinal chemistry and materials science.

Pharmaceutical Research Applications

Comparative Analysis with Structural Analogs

Structural Variations and Their Impact

A comparative analysis of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one with its structural analogs reveals important insights into structure-reactivity relationships within this class of compounds. The table below presents key structural analogs and their distinguishing features:

The replacement of chlorine with bromine in 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one introduces a better leaving group, potentially enhancing reactivity in nucleophilic substitution reactions while maintaining similar steric properties. The absence of a halogen in 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one significantly alters its reactivity profile, eliminating the potential for substitution reactions at that position but potentially enabling other transformations such as aldol condensations or enolate chemistry. The structural variation in 2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one, featuring a different heterocyclic arrangement and fewer methyl substituents, would influence the electronic properties of the system, potentially affecting both reactivity and biological activity profiles. These structural variations provide a foundation for understanding how subtle molecular modifications can translate into significant differences in chemical behavior and applications.

Applications and Utility Comparisons

The diverse structural analogs of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one find applications across various research domains, with specific utility determined by their unique structural and reactivity features. The chloro derivative offers a balanced profile of reactivity and stability, making it suitable for a wide range of substitution reactions under moderate conditions. The more reactive bromo analog may be preferred when enhanced reactivity is required, particularly in reactions with challenging nucleophiles or when shorter reaction times are desired . The non-halogenated acetyl derivative serves different synthetic purposes, particularly in transformations involving carbonyl chemistry such as condensation reactions or as a precursor to more complex structures through enolate chemistry . From a pharmaceutical research perspective, these structural analogs provide important tools for structure-activity relationship studies, where systematic modification of the halogen, heterocyclic core, or substitution pattern can reveal critical insights into the pharmacophoric requirements for specific biological activities. In computational chemistry and molecular modeling, these analogs serve as valuable training sets for developing and validating predictive models of reactivity, binding affinity, or physicochemical properties. The commercial availability of these various analogs enhances their practical utility, enabling researchers to select the most appropriate compound based on specific project requirements without necessarily undertaking additional synthetic steps.

Future Research Directions

Material Science Applications

Beyond pharmaceutical applications, the unique structure of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one opens possibilities for exploration in materials science and related fields. The oxazole ring's electronic properties and potential for π-stacking interactions make derivatives of this compound candidates for investigation as components in organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The reactive chloromethyl group provides a convenient handle for incorporation into polymeric structures through substitution reactions, potentially yielding materials with interesting optical, electronic, or mechanical properties. Coordination chemistry involving the nitrogen atom of the oxazole ring and various metals could lead to novel metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, or separation technologies. Exploration of self-assembly behavior in appropriately functionalized derivatives might reveal interesting supramolecular structures with potential applications in sensing, drug delivery, or stimuli-responsive materials. Investigation of photophysical properties, including absorption and emission characteristics, could identify derivatives with potential as fluorescent probes or photosensitizers. These materials science applications represent relatively unexplored territory for oxazole derivatives of this type, offering significant opportunities for discovery and innovation at the interface of organic chemistry and materials research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume